

Tridodecylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridodecylamine*

Cat. No.: *B085476*

[Get Quote](#)

An in-depth exploration of the molecular characteristics, physicochemical properties, and key applications of **tridodecylamine**, tailored for professionals in research, scientific, and drug development fields.

Tridodecylamine, a tertiary amine, is a significant compound in various chemical and industrial applications. This guide provides a detailed overview of its fundamental properties, experimental applications, and analytical methodologies.

Core Molecular and Physicochemical Properties

Tridodecylamine is characterized by the presence of three dodecyl alkyl chains attached to a central nitrogen atom.^[1] Its molecular formula is C₃₆H₇₅N.^{[2][3]} The molecular weight of **tridodecylamine** is approximately 521.99 g/mol .^{[3][4][5][6][7]}

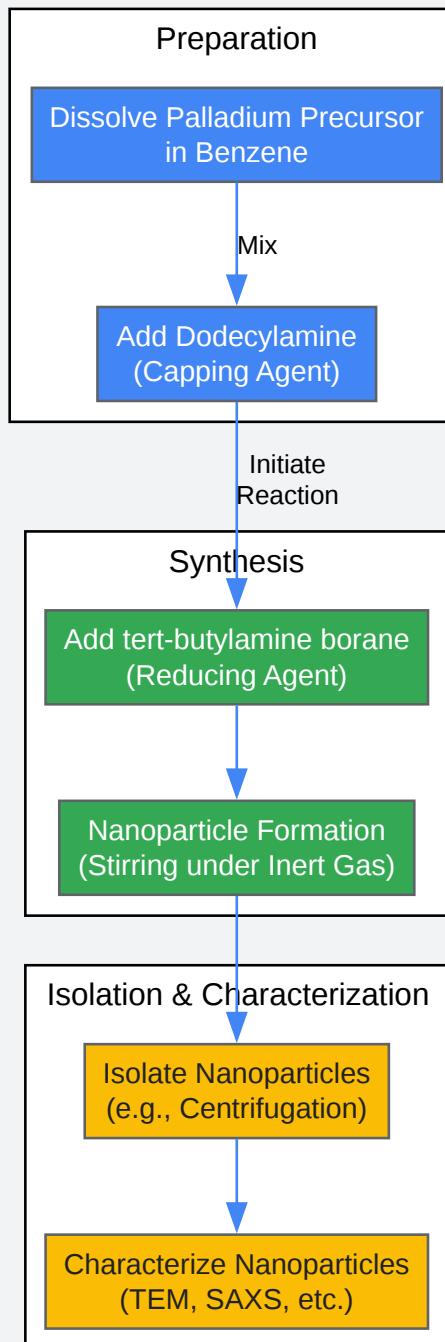
The key physicochemical properties of **tridodecylamine** are summarized in the table below, providing a ready reference for its behavior in various experimental settings.

Property	Value	References
Molecular Formula	C ₃₆ H ₇₅ N	[2][3][4]
Molecular Weight	521.99 g/mol	[3][4][5][7]
CAS Number	102-87-4	[2][3][4]
Appearance	Clear, slightly yellow liquid	[4]
Density	0.823 g/mL at 25 °C	[4][6][7]
Melting Point	16 °C	[4]
Boiling Point	220-228 °C at 0.03 mmHg	[4][6][7]
Flash Point	>230 °F (>110 °C)	[4]
Water Solubility	Not miscible or difficult to mix with water	[8]
Refractive Index	n _{20/D} 1.4578	[6][7][8]

Applications in Research and Development

Tridodecylamine's unique structure lends it to a variety of applications, most notably as a capping agent in nanoparticle synthesis and as an extractant in separation processes.

Nanoparticle Synthesis


Long-chain amines like **tridodecylamine** are effective capping and stabilizing agents in the synthesis of metal nanoparticles. The long alkyl chains create a hydrophobic shell, rendering the nanoparticles dispersible in non-polar solvents and lipidic environments, which is highly desirable for applications in drug delivery.[9]

This protocol is adapted from a method for synthesizing dodecylamine-capped palladium nanoparticles and can be modified for use with **tridodecylamine**.[10]

- Precursor Preparation: Dissolve dichlorido(1,5-cyclooctadiene)palladium(II) as the metal-organic precursor in dry benzene under an inert argon atmosphere.

- Ligand Addition: Add dodecylamine as the capping ligand to the precursor solution.
- Reduction: Introduce tert-butylamine borane as a reducing agent to the mixture. This is done to avoid contamination from other reducing agents and to prevent oxidation and hydrolysis.
- Nanoparticle Formation: The reduction of the palladium precursor in the presence of the capping agent leads to the formation of ultrasmall palladium nanoparticles.
- Characterization: The resulting nanoparticles typically have a metallic core diameter of about 2 nm.[\[11\]](#)

Workflow for Dodecylamine-Capped Nanoparticle Synthesis

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of dodecylamine-capped nanoparticles.

Liquid-Liquid Extraction

Tridodecylamine is utilized as an extractant for the separation of various compounds from aqueous solutions. For instance, it has been investigated for the extraction of citric acid.[12]

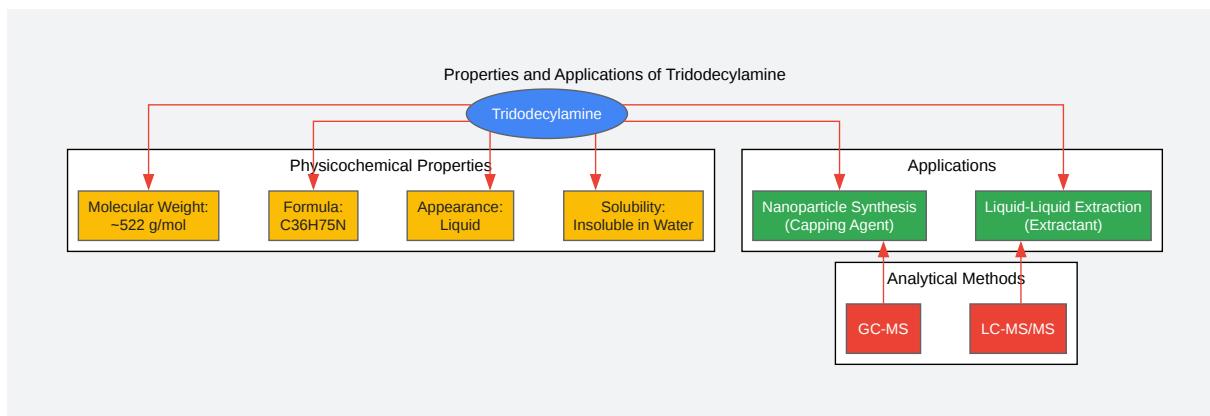
The following is a general procedure for a batch extraction process.

- Organic Phase Preparation: Prepare an organic phase by dissolving **tridodecylamine** in a suitable water-immiscible organic solvent (e.g., dimethyl phthalate, methyl isobutyl ketone, 1-decanol).[12]
- Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of citric acid.[12]
- Extraction: Mix the organic and aqueous phases in a separatory funnel in a defined ratio. Shake the funnel vigorously for a predetermined time to allow for mass transfer of the citric acid from the aqueous to the organic phase.
- Phase Separation: Allow the two phases to separate completely.
- Analysis: Determine the concentration of citric acid remaining in the aqueous phase using a suitable analytical method (e.g., titration).
- Calculation: Calculate the distribution coefficient, loading factors, and extraction efficiency based on the initial and final concentrations of citric acid.[12]

Analytical Methods

Accurate quantification and identification of **tridodecylamine** are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for this purpose.[13]

Sample Preparation for GC-MS Analysis


Derivatization is often employed to improve the chromatographic properties of amines.[13]

- To 1 mL of a sample solution containing **tridodecylamine**, add 100 μ L of acetic anhydride and 50 μ L of pyridine.[13]
- Vortex the mixture for 1 minute.
- Heat the mixture at 60°C for 30 minutes.[13]
- After cooling, evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[13]

Sample Preparation for LC-MS/MS Analysis

Derivatization can also enhance signal intensity in LC-MS/MS.[13]

- To 100 μ L of the sample, add 100 μ L of 100 mM sodium bicarbonate buffer (pH 9.5).[13]
- Add 200 μ L of a 1 mg/mL solution of dansyl chloride in acetone.
- Vortex and incubate the mixture at 60°C for 45 minutes in the dark.[13]
- Add 50 μ L of a 250 mM solution of methylamine to quench the excess dansyl chloride.[13]

[Click to download full resolution via product page](#)

A summary of **Tridodecylamine**'s properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tridodecylamine (CAS 102-87-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Tridodecylamine [webbook.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Tri-n-dodecylamine | CAS 102-87-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Tridodecylamine = 97.0 GC 102-87-4 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. トリドデシルアミン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 102-87-4 CAS MSDS (TRIDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tridodecylamine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085476#tridodecylamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

